molecular formula C18H14N2O3 B1233685 3-(1-Benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one

3-(1-Benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one

Cat. No. B1233685
M. Wt: 306.3 g/mol
InChI Key: KHSMWQLOSRGSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one is a member of chromones.

Scientific Research Applications

Chromones and Antioxidant Activity

Chromones, including derivatives like 3-(1-Benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one, exhibit significant antioxidant properties. These compounds are naturally occurring in the human diet and are associated with various physiological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant capacity of chromones, enabling them to neutralize active oxygen species and interrupt free radical processes, is crucial for delaying or inhibiting cell damage leading to diseases. The literature indicates that specific structural features, such as the double bond, carbonyl group, and hydroxyl groups on the chromone nucleus, are essential for their radical scavenging activity (Yadav et al., 2014).

Anticancer Potential

Benzimidazole derivatives, part of the structural framework of the compound , show promise in anticancer research. These compounds are recognized for their ability to induce apoptotic cell death in cancer cells, with specific derivatives demonstrating high tumor specificity and minimal toxicity to normal cells. For example, certain benzimidazole compounds have been found to induce apoptosis in oral squamous cell carcinoma (OSCC) cells, potentially by modulating specific biochemical pathways. The modification of these lead compounds to enhance their anticancer activity while reducing toxicity is an ongoing area of research, highlighting the therapeutic potential of benzimidazole derivatives in cancer treatment (Sugita et al., 2017).

Mechanisms of Action and Biological Impact

Benzimidazole derivatives, including those structurally related to 3-(1-Benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one, have been extensively studied for their mechanisms of action and biological impacts. These compounds are known to interact with microtubule assembly, acting as specific inhibitors by binding to the tubulin molecule. This action is significant in the context of antifungal and anthelmintic drugs and experimental cancer chemotherapy, where the inhibition of microtubule assembly can have profound therapeutic effects. The research into benzimidazoles as tools to study cell biology and molecular genetics further underscores their importance in scientific research (Davidse, 1986).

properties

Product Name

3-(1-Benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-6-ethyl-7-hydroxychromen-4-one

InChI

InChI=1S/C18H14N2O3/c1-2-11-7-12-17(8-16(11)21)23-9-15(18(12)22)20-10-19-13-5-3-4-6-14(13)20/h3-10,21H,2H2,1H3

InChI Key

KHSMWQLOSRGSON-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)N3C=NC4=CC=CC=C43

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)N3C=NC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one
Reactant of Route 2
3-(1-Benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one
Reactant of Route 3
3-(1-Benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one
Reactant of Route 4
3-(1-Benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one
Reactant of Route 5
3-(1-Benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one
Reactant of Route 6
3-(1-Benzimidazolyl)-6-ethyl-7-hydroxy-1-benzopyran-4-one

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